![molecular formula C9H9NO3 B1291337 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-57-1](/img/structure/B1291337.png)
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that is structurally related to a variety of biologically active molecules. While the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the cyclopropyl group and the pyridine ring, are common in pharmaceutical chemistry and have been explored for various biological activities.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can involve a range of methods, including cyclopropanation processes. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives was achieved through a cyclopropanation process using diazomethane in the presence of water . Additionally, Lewis acid-mediated reactions have been employed to synthesize related structures, such as 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones and alpha-ketoesters .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be quite complex, and X-ray crystallography has been used to determine the configuration of such molecules. For example, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were analyzed by X-ray crystal structure analysis, revealing the Z-configuration of the cyclopropane rings and the perpendicular disposition of the ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety .
Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo various chemical reactions. The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids involved Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . Moreover, the identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants indicates that these compounds can participate in biological conjugation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds are important for their application in pharmaceuticals. For example, the study of the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride provided insights into the crystallization and purification processes of ciprofloxacin . The continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid highlighted the importance of safe and controlled reaction conditions in pharmaceutical chemistry .
Scientific Research Applications
Physicochemical Properties and Synthesis
Physicochemical Studies : Research has been conducted on the physicochemical properties of closely related compounds to "1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid", providing insights into their melting and dissociation properties. These studies are crucial for improving the crystallization and purification processes in industrial settings, particularly in the manufacture of pharmaceuticals like ciprofloxacin (Yin Qiuxiang, 2002).
Synthetic Routes : Evaluation of historical and novel synthetic pathways to dihydropyridine derivatives has been comprehensively summarized, underscoring the significance of these compounds in synthetic organic chemistry. The research not only explores alternative synthetic methods but also characterizes the compounds using spectroscopic and X-ray diffraction techniques (Dennis Wiedemann & A. Grohmann, 2009).
Biological Activities
Antimycobacterial Activities : Novel fluoroquinolones containing the cyclopropyl moiety have been synthesized and evaluated for their antimycobacterial properties. Some derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (P. Senthilkumar et al., 2009).
Natural Compound Analogues : The cyclopropane moiety is found in various natural compounds with significant biological activities, such as antifungal, antimicrobial, and antiviral properties. Research efforts have focused on the isolation, characterization, synthesis, and biological evaluation of these cyclopropane-containing compounds, highlighting their importance in medicinal chemistry (Michael G. Coleman & A. Hudson, 2016).
Material Science Applications
- Catalysis : Zinc(II) coordination polymers derived from dihydropyridine carboxylic acids have been synthesized and shown to act as effective heterogeneous catalysts in organic transformations. These materials facilitate environmentally friendly chemical reactions under solvent-free conditions, demonstrating the potential of cyclopropyl-containing compounds in catalysis (Anup Paul et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to target ap-1-mediated luciferase activity .
Mode of Action
It’s structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is known to block ap-1-mediated luciferase activity, implying it has an anti-inflammatory function .
properties
IUPAC Name |
1-cyclopropyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-1-6(9(12)13)5-10(8)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIFYMIOHDHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619447 | |
Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
677762-57-1 | |
Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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